Cas no 31909-01-0 (4-(1-benzothiophen-2-yl)butanoic acid)

4-(1-Benzothiophen-2-yl)butanoic acid is a heterocyclic carboxylic acid derivative featuring a benzothiophene core linked to a butanoic acid side chain. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for the development of biologically active molecules. The benzothiophene moiety imparts unique electronic and steric properties, while the carboxylic acid group allows for further functionalization via esterification, amidation, or other derivatization reactions. Its structural characteristics make it a valuable intermediate in medicinal chemistry, especially for designing compounds with potential therapeutic applications. The product is typically supplied with high purity, ensuring reliable performance in synthetic workflows.
4-(1-benzothiophen-2-yl)butanoic acid structure
31909-01-0 structure
Product name:4-(1-benzothiophen-2-yl)butanoic acid
CAS No:31909-01-0
MF:C12H12O2S
MW:220.287482261658
CID:6305296
PubChem ID:21791049

4-(1-benzothiophen-2-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(1-benzothiophen-2-yl)butanoic acid
    • 31909-01-0
    • SCHEMBL7242758
    • EN300-1868331
    • Inchi: 1S/C12H12O2S/c13-12(14)7-3-5-10-8-9-4-1-2-6-11(9)15-10/h1-2,4,6,8H,3,5,7H2,(H,13,14)
    • InChI Key: MZQGCPCWHMIIBD-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C=C1CCCC(=O)O

Computed Properties

  • Exact Mass: 220.05580079g/mol
  • Monoisotopic Mass: 220.05580079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.5Ų
  • XLogP3: 3.1

4-(1-benzothiophen-2-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1868331-0.05g
4-(1-benzothiophen-2-yl)butanoic acid
31909-01-0
0.05g
$1080.0 2023-09-18
Enamine
EN300-1868331-1g
4-(1-benzothiophen-2-yl)butanoic acid
31909-01-0
1g
$1286.0 2023-09-18
Enamine
EN300-1868331-2.5g
4-(1-benzothiophen-2-yl)butanoic acid
31909-01-0
2.5g
$2520.0 2023-09-18
Enamine
EN300-1868331-0.25g
4-(1-benzothiophen-2-yl)butanoic acid
31909-01-0
0.25g
$1183.0 2023-09-18
Enamine
EN300-1868331-5g
4-(1-benzothiophen-2-yl)butanoic acid
31909-01-0
5g
$3728.0 2023-09-18
Enamine
EN300-1868331-0.1g
4-(1-benzothiophen-2-yl)butanoic acid
31909-01-0
0.1g
$1131.0 2023-09-18
Enamine
EN300-1868331-5.0g
4-(1-benzothiophen-2-yl)butanoic acid
31909-01-0
5g
$3728.0 2023-06-03
Enamine
EN300-1868331-0.5g
4-(1-benzothiophen-2-yl)butanoic acid
31909-01-0
0.5g
$1234.0 2023-09-18
Enamine
EN300-1868331-1.0g
4-(1-benzothiophen-2-yl)butanoic acid
31909-01-0
1g
$1286.0 2023-06-03
Enamine
EN300-1868331-10.0g
4-(1-benzothiophen-2-yl)butanoic acid
31909-01-0
10g
$5528.0 2023-06-03

4-(1-benzothiophen-2-yl)butanoic acid Related Literature

Additional information on 4-(1-benzothiophen-2-yl)butanoic acid

Introduction to 4-(1-benzothiophen-2-yl)butanoic acid (CAS No. 31909-01-0)

4-(1-benzothiophen-2-yl)butanoic acid, identified by the Chemical Abstracts Service registry number 31909-01-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzothiophene derivatives, a class of molecules known for their diverse biological activities and potential applications in drug development. The structural motif of 1-benzothiophen-2-yl appended to the butanoic acid backbone introduces unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry investigations.

The molecular structure of 4-(1-benzothiophen-2-yl)butanoic acid consists of a butanoic acid moiety linked to a benzothiophene ring system. The benzothiophene core is characterized by its aromaticity, derived from the conjugation of the benzene and thiophene rings, which imparts stability and reactivity suitable for further functionalization. This combination of features positions the compound as a promising candidate for exploring novel therapeutic interventions.

In recent years, there has been growing interest in benzothiophene derivatives due to their demonstrated efficacy in various pharmacological contexts. Studies have highlighted the potential of these compounds in modulating biological pathways associated with inflammation, neurodegeneration, and cancer. Specifically, 4-(1-benzothiophen-2-yl)butanoic acid has been investigated for its potential role in inhibiting key enzymes involved in metabolic disorders. The butanoic acid side chain provides a site for further derivatization, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.

One of the most compelling aspects of 4-(1-benzothiophen-2-yl)butanoic acid is its ability to interact with biological targets through both hydrophobic and hydrogen bonding interactions. The benzothiophene ring contributes to hydrophobic interactions with lipid rafts and membrane-bound receptors, while the carboxylic acid group can engage in hydrogen bonding with polar residues in protein active sites. This dual interaction mechanism enhances the compound's binding affinity and selectivity, which are critical factors in drug design.

Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates like 4-(1-benzothiophen-2-yl)butanoic acid. Molecular docking simulations have been employed to predict binding affinities and identify optimal orientations within target proteins. These computational approaches have complemented experimental efforts, allowing researchers to prioritize compounds for further validation. For instance, studies have suggested that this derivative may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain signaling and oxidative stress.

The synthesis of 4-(1-benzothiophen-2-yl)butanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include Friedel-Crafts acylation followed by reduction and subsequent functional group transformations. The availability of high-quality starting materials, such as commercially available benzothiophene precursors, has facilitated access to this compound for academic and industrial researchers alike. Advances in green chemistry principles have also influenced synthetic methodologies, promoting more sustainable approaches that minimize waste and hazardous byproducts.

In preclinical studies, 4-(1-benzothiophen-2-yl)butanoic acid has shown promise as an anti-inflammatory agent. In vitro assays have demonstrated its ability to suppress pro-inflammatory cytokine production by macrophages, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis. Additionally, preliminary in vivo studies have indicated that this compound may modulate lipid metabolism, making it a candidate for investigating metabolic disorders like obesity and type 2 diabetes.

The pharmacokinetic profile of 4-(1-benzothiophen-2-yl)butanoic acid is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Initial pharmacokinetic studies suggest that it exhibits moderate oral bioavailability and undergoes biotransformation via cytochrome P450 enzymes. These findings are essential for designing dosing regimens that maximize efficacy while minimizing adverse effects.

Future directions in research on 4-(1-benzothiophen-2-yl)butanoic acid include exploring its mechanisms of action at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into how this compound interacts with biological targets. Additionally, structure-based drug design approaches may be employed to develop analogs with enhanced potency or selectivity.

The versatility of 1-benzothiophen-2-yl as a pharmacophore also opens doors for exploring applications beyond traditional pharmaceuticals. For example, this moiety has been incorporated into materials designed for photodynamic therapy or antimicrobial coatings. By leveraging the unique properties of benzothiophene derivatives, researchers aim to develop innovative solutions for challenging biomedical problems.

In conclusion,4-(1-benzothiophen-2-yl)butanoic acid (CAS No. 31909-01-0) represents a significant area of interest in medicinal chemistry due to its structural features and potential biological activities. Its role as a scaffold for drug development continues to be explored through both experimental and computational methods. As our understanding of biological pathways evolves,this compound holds promise for contributing to advancements in therapeutic interventions across multiple disease areas.

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